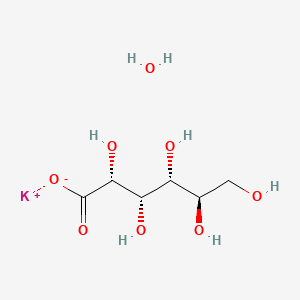

Potassium gluconate monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

35398-15-3 |

|---|---|

Molecular Formula |

C6H13KO8 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/C6H12O7.K.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/q;+1;/p-1/t2-,3-,4+,5-;;/m1../s1 |

InChI Key |

RROFNNJLJKLBFP-ZBHRUSISSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[K+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Potassium Gluconate Monohydrate

Chemical Synthesis Routes to Potassium Gluconate

The chemical synthesis of potassium gluconate is a two-step process involving the oxidation of D-glucose to form gluconic acid, followed by the neutralization of the acid with a potassium source.

Oxidation of D-Glucose to Gluconic Acid

While biotechnological methods are more common commercially, chemical routes for the oxidation of D-glucose to gluconic acid exist. Early methods involved the use of chemical oxidants like hypobromite. acs.org More contemporary chemical approaches focus on selective catalytic oxidation. This can be achieved in aqueous solutions using noble metal catalysts, such as gold or platinum-based catalysts, with dioxygen as the oxidant under controlled temperature and pH conditions. d-nb.inforesearchgate.net Another approach involves using dye-sensitized photoelectrochemical cells (DSPECs), which offers a sustainable method for the selective oxidation of glucose to gluconic acid with high selectivity and efficiency. rsc.org These chemical methods, however, can be costly and may generate undesirable byproducts, making the biotechnological routes often more favorable for industrial-scale production. d-nb.inforsc.org

Neutralization and Salt Formation Processes

Once gluconic acid is produced, it is converted to potassium gluconate through a neutralization reaction. This is typically achieved by treating the gluconic acid solution with a potassium source, such as potassium hydroxide (B78521) or potassium carbonate. guidechem.comjustdial.com The reaction is carried out until the desired pH is reached, signifying the formation of the potassium salt. google.com

The final step is the recovery and purification of potassium gluconate monohydrate from the solution. Conventional commercial methods include filtration to remove any insoluble matter, followed by decolorization. google.com The purified solution is then concentrated, often through evaporation, to induce crystallization. google.comgoogle.com The growth of crystals can be facilitated by cooling the solution and holding it for several hours. google.com Seeding with existing potassium gluconate crystals can also be employed to control the physical properties of the final product. tdcommons.org Finally, the crystals are isolated from the mother liquor by centrifugation or filtration and then dried to yield the potassium gluconate product, which may be in its monohydrate form depending on the drying conditions. google.comtdcommons.org Alternative recovery techniques like spray drying or drum drying can also be used. google.com

Biotechnological Production of Gluconic Acid Precursors

The industrial production of gluconic acid, the precursor to potassium gluconate, is dominated by biotechnological methods due to their high efficiency, selectivity, and milder reaction conditions compared to chemical synthesis. chempap.orgfrontiersin.org These methods utilize either whole microbial cells or isolated enzymes.

Microbial Fermentation Processes (e.g., Aspergillus niger systems)

Fermentation is the most established and widely used method for producing gluconic acid. d-nb.infochempap.org The fungus Aspergillus niger is the primary microorganism used for this purpose on an industrial scale, largely due to its "generally regarded as safe" (GRAS) status and its high production efficiency. uct.ac.zagoogle.com

In this process, A. niger is cultivated in a submerged fermentation system containing a high concentration of glucose (typically 100-250 g/L). als-journal.comnih.gov The fungus produces the enzyme glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid. uct.ac.za Key parameters for successful fermentation are carefully controlled.

| Parameter | Optimal Range | Rationale |

| pH | 4.5 - 6.5 | Optimal for glucose oxidase activity and to prevent the formation of other organic acids like citric acid. chempap.orgnih.gov |

| Temperature | 30 - 35 °C | Ensures optimal fungal growth and enzyme activity. chempap.orgals-journal.com |

| Glucose Concentration | 100 - 250 g/L | A high substrate concentration drives the reaction towards high product yield. als-journal.comnih.gov |

| Aeration | High | The oxidation process is highly aerobic and requires a sufficient oxygen supply. chempap.orgnih.gov |

During fermentation, the produced gluconic acid is continuously neutralized by adding a base, such as potassium hydroxide, to maintain the optimal pH. google.comgoogle.com This direct neutralization in the fermenter yields a solution of potassium gluconate. google.com

Enzymatic Conversion Strategies

An alternative to using whole microorganisms is the application of isolated enzymes in a cell-free system. This process primarily uses glucose oxidase (GOD), often derived from A. niger, and catalase. google.commdpi.com

The reaction proceeds in two stages:

Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂), using molecular oxygen as the electron acceptor. mdpi.comrsc.org

The D-glucono-δ-lactone then spontaneously hydrolyzes to gluconic acid. mdpi.com

The hydrogen peroxide produced is detrimental to glucose oxidase activity. rsc.orgnih.gov Therefore, catalase is used in conjunction with glucose oxidase to decompose the H₂O₂ into water and oxygen. nih.govgoogle.com This not only protects the glucose oxidase but also regenerates some oxygen for the primary reaction. google.com This enzymatic process offers several advantages, including faster reaction times (achieving near 100% conversion in a few hours), higher purity of the resulting gluconic acid solution, and the potential for enzyme immobilization, which allows for reuse and continuous operation. google.commdpi.comnih.gov

| Feature | Microbial Fermentation | Enzymatic Conversion |

| Biocatalyst | Whole cells (Aspergillus niger) | Isolated enzymes (Glucose Oxidase, Catalase) |

| Reaction Time | Days (e.g., 10-12 days) researchgate.net | Hours (e.g., ~4 hours) nih.gov |

| Purity | Fermentation broth contains biomass and byproducts | High purity gluconic acid solution google.com |

| Downstream Processing | Requires cell removal and extensive purification | Simpler purification google.com |

| Enzyme Source | Produced in situ by the microorganism | Added exogenously |

Bioprocess Engineering Considerations for Gluconate Production

The successful industrial-scale production of gluconate via fermentation hinges on several critical bioprocess engineering factors. The process is typically run in large, aerated, stirred-tank bioreactors. chempap.org

Oxygen Supply: The conversion of glucose to gluconic acid is a highly aerobic process. Therefore, maintaining a sufficient dissolved oxygen concentration through vigorous aeration and agitation is crucial for achieving high production rates. chempap.orgnih.gov

pH Control: As gluconic acid is produced, the pH of the fermentation broth decreases, which can inhibit microbial growth and enzyme activity. To counteract this, a neutralizing agent, such as a potassium hydroxide solution, is automatically fed into the reactor to maintain the pH within the optimal range of 4.5 to 6.5. google.comchempap.orgnih.gov

Downstream Processing: After fermentation, the product stream, which is a potassium gluconate solution, must be purified. The first step involves the separation of the fungal biomass (mycelium) from the liquid broth, typically accomplished by filtration. google.com The resulting filtrate may then undergo decolorization, often using activated carbon, to remove pigments. google.com The purified potassium gluconate solution is then concentrated by evaporation, followed by crystallization, centrifugation, and drying to obtain the final solid product. google.comgoogle.com An alternative to crystallization is spray drying the concentrated gluconate solution directly. google.com

Crystallization and Isolation Techniques for this compound

The isolation of this compound in a pure, crystalline form is a critical final step in its industrial production. The chosen crystallization method directly influences the product's physical properties, such as particle size distribution, flowability, and stability.

Thermal Crystallization Processes

Thermal crystallization is a primary method used in the industrial production of potassium gluconate. This technique relies on creating a supersaturated solution from which the this compound can crystallize upon cooling or solvent evaporation.

In a common industrial approach, the process begins after the synthesis of a potassium gluconate solution, for instance, through the neutralization of gluconic acid with a potassium source. jungbunzlauer.com This solution undergoes a purification step, which may involve heating to 70-80°C and filtration to remove impurities like mycelium from fermentation processes. google.com Following purification, the solution is subjected to evaporative crystallization. google.comenvironmentclearance.nic.in

This is often carried out in a multiple-effect evaporator, which enhances energy efficiency by using the vapor from one stage to heat the next. google.com The process involves concentrating the potassium gluconate solution under controlled conditions of temperature and vacuum. google.com By reducing the pressure, the boiling point of the solvent (typically water) is lowered, allowing for evaporation at temperatures that prevent thermal degradation of the gluconate. The solution becomes increasingly concentrated until it reaches a state of supersaturation, at which point crystal nucleation and growth are initiated. The crystallized product is then separated from the mother liquor via centrifugation, followed by drying to yield the final this compound. environmentclearance.nic.in

| Parameter | Value |

| Crystallization Temperature | 60-105 °C |

| Vacuum Pressure | -0.09 to -0.03 MPa |

| Table 1: Controlled Parameters for Evaporative Crystallization of Potassium Gluconate. google.com |

Seeding and Crystal Growth Optimization

Seeding is a crucial technique employed to control the crystallization process, ensuring product consistency and optimizing crystal characteristics. mt.com By introducing a small quantity of pre-existing crystals (seeds) into a supersaturated solution, the crystallization process is initiated in a controlled manner, bypassing the unpredictable nature of spontaneous nucleation. whiterose.ac.uk

The primary goals of seeding in this compound production are to manage the final crystal size distribution, improve yield, and ensure the correct polymorphic form is obtained. mt.com The timing and conditions of seed addition are critical. Seeding at high levels of supersaturation can lead to rapid secondary nucleation, resulting in a large number of fine crystals. mt.com Conversely, to promote the growth of larger crystals, seeding is typically performed closer to the solubility curve, at a lower supersaturation level. mt.com An improved process for preparing metal gluconates highlights that seeding after the neutralization step is essential for achieving the desired physical properties. tdcommons.org

The quality and characteristics of the seed crystals themselves are also vital. Seeds are often sourced from previous batches of the product or produced through methods like milling to achieve a specific, narrow size distribution. whiterose.ac.uk The amount of seed material added, known as seed loading, is a key parameter. An optimal seed loading provides sufficient surface area for controlled crystal growth without leading to excessive nucleation of new, smaller crystals. sci-hub.box

| Optimization Parameter | Description | Impact on Crystal Growth |

| Seeding Temperature/Supersaturation | The temperature (and thus supersaturation level) at which seeds are introduced. mt.com | Lower temperature (higher supersaturation) promotes nucleation and finer crystals. Higher temperature (lower supersaturation) favors growth on existing seeds, leading to larger crystals. mt.com |

| Seed Loading | The mass of seed crystals added to the solution. sci-hub.box | Affects the balance between the growth of seed crystals and the formation of new nuclei. A key function is to maximize seed growth while minimizing new nucleation. sci-hub.box |

| Seed Size Distribution | The range and uniformity of the seed crystal sizes. sci-hub.box | A narrow seed size distribution can lead to a more uniform final product size distribution. sci-hub.box |

| Seed Quality | The purity and surface characteristics of the seed crystals. sci-hub.box | Smooth, high-purity seeds can lead to more consistent results and prevent the inclusion of impurities. sci-hub.box |

| Table 2: Key Parameters for Seeding and Crystal Growth Optimization. mt.comsci-hub.box |

Environmental Considerations and Waste Minimization in Production

Modern industrial production of potassium gluconate incorporates integrated pollution control measures to minimize its environmental footprint. core.ac.uk A significant advantage of certain production routes, such as direct fermentation with specific Aspergillus niger strains followed by neutralization with potassium hydroxide, is the reduction of waste streams compared to older chemical methods. google.com For instance, this avoids the production of calcium sulfate (B86663) waste, a byproduct of processes involving calcium gluconate intermediates that presents disposal challenges. google.com

Waste management in a typical production facility involves a multi-faceted approach:

Wastewater Management: Process wastewater is a primary concern. Advanced facilities employ comprehensive treatment systems, which can include a Tertiary Treatment System featuring an Effluent Treatment Plant (ETP), Reverse Osmosis (RO), and a Multiple-Effect Evaporator (MEE). This allows for the majority of the water to be recycled back into the process, significantly reducing fresh water consumption and effluent discharge. environmentclearance.nic.in

Solid Waste Disposal: Solid waste generated during production includes sludge from the ETP and MEE, as well as spent materials like activated carbon used for decolorization. google.comenvironmentclearance.nic.in These hazardous wastes are typically disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF). environmentclearance.nic.in Non-hazardous biological waste, such as mycelium from fermentation, may be repurposed, for example, as a component in protein fodder. google.com

Solvent Recovery: When organic solvents are used, recovery and reuse are key components of waste minimization. Spent solvents are often sent to authorized recyclers for purification and subsequent reuse, reducing both waste volume and the need for new solvent purchases. core.ac.ukenvironmentclearance.nic.in

Furthermore, gluconates themselves are recognized as being readily biodegradable under both aerobic and anaerobic conditions, which mitigates their environmental impact should they be released. davidpublisher.com

| Waste Stream | Management/Minimization Strategy | Reference |

| Process Wastewater | Treatment via Effluent Treatment Plant (ETP), Reverse Osmosis (RO), and Multiple-Effect Evaporator (MEE) for reuse. | environmentclearance.nic.in |

| Solid Hazardous Waste (ETP/MEE Sludge, Spent Carbon) | Disposal at a certified Treatment, Storage, and Disposal Facility (TSDF). | environmentclearance.nic.in |

| Spent Solvents | Sent to authorized recyclers for purification and reuse. | environmentclearance.nic.in |

| Calcium Sulfate (in older methods) | Avoided by using direct production routes that do not involve calcium salt intermediates. | google.com |

| Mycelium (from fermentation) | Can be processed into protein fodder. | google.com |

| Table 3: Waste Management Strategies in Potassium Gluconate Production. |

Advanced Structural Elucidation and Theoretical Chemistry of Potassium Gluconate Monohydrate

Crystal Structure Analysis and Polymorphism of Potassium Gluconate Monohydrate

The arrangement of atoms and molecules in the solid state dictates the macroscopic properties of a material. For this compound, crystallographic studies have revealed a fascinating complexity, including the existence of multiple crystalline forms.

Identification and Characterization of Crystalline Forms (e.g., A and B forms)

Potassium D-gluconate monohydrate is known to exist in at least two polymorphic forms, designated as the A and B forms. These forms, while chemically identical, differ in their crystal packing and molecular conformation. The existence of polymorphism is a critical consideration in the pharmaceutical and food industries, as different polymorphs can exhibit variations in properties such as solubility, stability, and bioavailability. The characterization of these distinct crystalline forms is crucial for ensuring product consistency and performance.

Crystallographic Studies (e.g., X-ray Diffraction)

The precise three-dimensional arrangement of atoms in the A and B forms of potassium D-gluconate monohydrate has been elucidated through neutron diffraction studies. nih.gov X-ray diffraction (XRD) is another powerful technique employed to analyze the crystal structure of materials. While detailed XRD data for this compound is available through various databases, the neutron diffraction studies provide particularly accurate positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding networks.

The crystal system for both the anhydrous and monohydrate forms of potassium gluconate has been a subject of study. For instance, calcium D-gluconate monohydrate, a related compound, crystallizes in the orthorhombic system. scispace.com Such studies provide the fundamental lattice parameters (a, b, c, α, β, γ) that define the unit cell of the crystal.

Table 1: Crystallographic Data for Related Gluconate Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Calcium D-gluconate monohydrate | Orthorhombic | Pca21 | scispace.com |

Note: This table includes data for related compounds to provide context for the types of crystallographic information determined for gluconate salts.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical bonding and functional groups present in a molecule, serving as a fingerprint for identification and a tool for structural analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique for the characterization of this compound. The United States Pharmacopeia (USP) lists IR absorption as a method for the identification of potassium gluconate. drugfuture.comdrugfuture.com The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

The FTIR (Fourier Transform Infrared) spectrum of potassium gluconate, typically obtained using a KBr wafer or Attenuated Total Reflectance (ATR), shows strong absorptions related to the O-H stretching of the multiple hydroxyl groups and the water of hydration, typically in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear around 2900 cm⁻¹. A very prominent and characteristic band is the asymmetric stretching of the carboxylate group (COO⁻), which is observed in the region of 1600-1550 cm⁻¹. The symmetric stretching of the carboxylate group appears at a lower wavenumber, around 1450-1380 cm⁻¹. The region below 1500 cm⁻¹ contains a complex pattern of bands due to C-O stretching and O-H bending vibrations, which are highly characteristic of the molecule and its specific crystalline form. nih.gov

Table 2: Key Infrared Absorption Bands for Potassium Gluconate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretching | Hydroxyl groups, Water of hydration |

| ~2900 | C-H stretching | Alkyl chain |

| 1600-1550 | Asymmetric COO⁻ stretching | Carboxylate |

| 1450-1380 | Symmetric COO⁻ stretching | Carboxylate |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the gluconate anion itself does not possess extensive chromophores that absorb strongly in the visible region. However, electronic transitions associated with the carboxylate group can be observed in the UV region.

Studies on related gluconate compounds, such as sodium gluconate, show a primary absorption maximum around 200 nm, which is attributed to π→π* and n→π* transitions within the carboxylate anion. scispace.com It is expected that potassium gluconate would exhibit a similar absorption profile in the low UV range. The presence of the potassium cation, being a simple alkali metal ion, is not expected to significantly alter the UV-Vis spectrum of the gluconate anion. The technique is often used for quantitative analysis, for instance, in determining the concentration of potassium using atomic absorption spectroscopy at a specific wavelength (766.5 nm), which falls outside the UV-Vis range for the gluconate moiety itself. drugfuture.com

Electron Paramagnetic Resonance (EPR) Studies of Doped Crystals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. To investigate the local crystalline environment and structural details of diamagnetic host crystals like this compound, a common strategy involves doping the crystal with a small amount of a paramagnetic ion to act as a probe.

A notable study utilized vanadyl (VO²⁺) ions as a paramagnetic probe doped into single crystals of potassium D-gluconate monohydrate. citedrive.com The EPR spectra of these doped crystals were examined at room temperature. The analysis revealed the presence of two distinct VO²⁺ complexes situated in different chemical environments within the crystal lattice. citedrive.comresearchgate.net Each environment was found to contain two magnetically inequivalent sites for the VO²⁺ ion, which likely occupy substitutional positions in the lattice. citedrive.com This results in a complex spectrum that shows a significant dependence on the angle of the crystal relative to the external magnetic field. citedrive.comresearchgate.net

By analyzing the angular variation of the EPR spectra, the principal values of the g-tensor and the hyperfine coupling tensor (A) were determined. These spin-Hamiltonian parameters provide detailed information about the electronic structure and the symmetry of the local environment around the paramagnetic VO²⁺ ion. citedrive.com The study concluded that the crystalline field around the VO²⁺ ion is nearly axial. citedrive.com

In conjunction with optical absorption spectroscopy, the EPR data allowed for the calculation of molecular orbital coefficients. citedrive.com These coefficients offer quantitative insight into the nature of the covalent bonds between the vanadyl ion and the surrounding gluconate ligands. researchgate.net

| Complex | Parameter | Value |

|---|---|---|

| Complex I | g∥ | 1.936 |

| g⊥ | 1.981 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 174.1 | |

| A⊥ (x 10⁻⁴ cm⁻¹) | 69.2 | |

| α² | 0.81 | |

| β₁² | 0.94 | |

| β₂² | 0.89 | |

| Complex II | g∥ | 1.932 |

| g⊥ | 1.986 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 176.3 | |

| A⊥ (x 10⁻⁴ cm⁻¹) | 71.4 | |

| α² | 0.82 | |

| β₁² | 0.98 | |

| β₂² | 0.91 |

Other Advanced Spectroscopic Methods (e.g., XPS, SEM, TEM)

Beyond EPR, a suite of other advanced spectroscopic and microscopic techniques can be employed to characterize this compound, each providing unique structural information.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. For this compound, an XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the core-level electrons of potassium (K 2p), oxygen (O 1s), and carbon (C 1s). The binding energy of the K 2p peak confirms the presence of potassium. researchgate.net High-resolution scans of the C 1s and O 1s regions would be particularly informative, allowing for the differentiation of carbon and oxygen atoms in different functional groups (e.g., C-O, C=O, O-H), thereby confirming the integrity of the gluconate structure at the sample surface.

Scanning Electron Microscopy (SEM): SEM is used to produce high-resolution images of a sample's surface topography. While direct SEM studies on this compound are not prominent in the literature, research on the closely related calcium gluconate monohydrate demonstrates the utility of this technique. In one study, SEM was used to characterize the structure of foam produced during the thermal decomposition of calcium gluconate monohydrate. acs.org The SEM images revealed that at intermediate temperatures (around 400°C), the material forms a closed-cell carbonaceous foam with very thin cell walls, with cell sizes ranging from 50 µm to 200 µm. acs.org At higher temperatures, the foam structure transitioned to an open-cell morphology. acs.org This illustrates how SEM can provide critical microstructural information about the physical form and transformations of metal gluconates.

Transmission Electron Microscopy (TEM): TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image, allowing for the visualization of features at the nanoscale. acs.org TEM has been directly applied to the study of potassium gluconate in the context of nanotechnology. In one investigation, potassium gluconate was used as an organic potassium source to prepare nano-fertilizers. bohrium.com TEM was employed to investigate the resulting material, confirming the particle sizes of the prepared potassium gluconate nanoparticles and providing crucial morphological data for evaluating their efficacy as a nano-fertilizer. bohrium.com

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide indispensable tools for understanding the structure, properties, and reactivity of this compound at a molecular level. These methods complement experimental findings by providing insights that are often difficult or impossible to obtain through measurement alone.

Quantum Chemical Simulations of Gluconate Complexes

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the properties of gluconate and its metal complexes. citedrive.comacs.orgache-pub.org.rs These simulations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For instance, DFT calculations have been used to study complexes of gluconate with various metal ions, confirming structural arrangements and stabilities. acs.org In a study on iron(II) gluconate, theoretical calculations confirmed its superior electron-donating ability compared to other iron salts and showed that the indigo-iron(II) gluconate complex is the most thermodynamically stable among those tested. citedrive.comache-pub.org.rs Such simulations are vital for understanding how the flexible, multi-dentate gluconate ligand interacts with different cations to form stable complexes. acs.org

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling can predict the feasibility and rates of chemical reactions involving potassium gluconate. Thermodynamic calculations can determine key values such as the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°), which define the stability of the compound. These models are essential for understanding phenomena like solubility and decomposition. For example, thermodynamic data for gluconate complexes are crucial for predicting their role in enhancing the mobility and solubility of other elements in complex chemical environments, such as nuclear waste repositories. colab.ws Kinetic modeling can simulate reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of decomposition mechanisms or other chemical transformations. researchgate.net

Molecular Orbital Analysis and Electronic Structure Investigations

Molecular orbital (MO) analysis provides a detailed description of the electronic structure and bonding within a molecule. science.govipp.pt As mentioned in the EPR section, experimental data can be used to derive MO coefficients that describe the covalent character of metal-ligand bonds. citedrive.com In the study of VO²⁺-doped potassium gluconate, the MO coefficients (α², β₁², β₂²) were calculated from EPR and optical data. citedrive.com

α² represents the covalency of the in-plane σ-bonding.

β₁² represents the covalency of the in-plane π-bonding.

β₂² represents the covalency of the out-of-plane π-bonding.

A value of 1.0 for these coefficients would indicate a purely ionic bond, while values less than 1.0 indicate an increasing degree of covalent character. The calculated values for the VO²⁺-gluconate complexes (see Table 1) indicate a significant degree of covalent character in the metal-ligand bonds. citedrive.comresearchgate.net Purely theoretical MO analyses, often performed as part of quantum chemical simulations, can map the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic properties. ipp.pt

Applications of Potassium Gluconate Monohydrate in Advanced Materials and Industrial Chemistry

Role as a Chelating and Sequestering Agent

The molecular structure of the gluconate anion is key to its function as a chelating and sequestering agent. The presence of multiple hydroxyl groups allows it to form stable complexes with various metal ions, effectively preventing them from engaging in unwanted chemical reactions, such as precipitation.

In aqueous environments, particularly in alkaline systems, potassium gluconate is an effective sequestering agent for metal ions. chemicalbook.com It forms stable, water-soluble complexes with di- and trivalent metal cations. This action is crucial in preventing the precipitation of metal hydroxides in alkaline solutions. The gluconate anion's ability to form these complexes makes it a powerful chelating agent. researchgate.net

Research has been conducted to determine the stability of these metal-gluconate complexes, with stability constants (log β) measured for various metals at high pH. These constants indicate the strength of the complex, with higher values denoting greater stability. researchgate.net

Table 1: Stability Constants of Metal-Gluconate Complexes

| Metal Ion | Stoichiometry (Metal:Gluconate) | pH | log β (Stability Constant) | Source |

|---|---|---|---|---|

| Cd(II) | 1:1 | 13.3 | 13.5 ± 0.9 | researchgate.net |

| Co(II) | 1:1 | 13.3 | 14.9 ± 0.5 | researchgate.net |

| Eu(III) | 1:1 | 13.3 | 38.0 ± 0.2 | researchgate.net |

| Fe(II) | 1:1 | 13.3 | 18.1 ± 0.4 | researchgate.net |

| Fe(III) | 1:1 | 13.3 | 37.7 ± 0.2 | researchgate.net |

| Ho(III) | 2:1 | 13.3 | 49.8 ± 0.4 | researchgate.net |

| U(VI) | 1:1 | 13.3 | 19.9 ± 2 | researchgate.net |

| Ce(III) | 1:1 | 7 | 3.2 ± 0.3 | researchgate.net |

| Co(II) | 1:1 | 7 | 2.2 ± 0.2 | researchgate.net |

| U(VI) | 1:1 | 7 | 3.2 ± 0.2 | researchgate.net |

Data sourced from a 2011 study on metal gluconic acid complexes. researchgate.net

The chelating properties of potassium gluconate are leveraged in various industrial applications, including surface treatment and the formulation of cleaning agents. It is used for galvanic surface treatment and the cleaning of metal surfaces. chemicalbook.comjungbunzlauer.comparchem.com In industrial cleaning products, such as those used for bottle washing in the dairy and soft drink industries, gluconates act as essential ingredients. google.com

In these formulations, potassium gluconate sequesters hard water ions like calcium and magnesium, preventing them from forming insoluble salts that can cause scaling and interfere with the cleaning efficacy of detergents. Aqueous solutions of potassium gluconate are not corrosive and resist oxidation and reduction, even at elevated temperatures, which is advantageous for cleaning formulations. jungbunzlauer.com

Contributions to Novel Material Synthesis and Modification

Emerging research has identified potassium gluconate monohydrate as a valuable component in the synthesis of advanced materials, particularly in the creation of porous structures.

Potassium gluconate has been successfully employed as an activator in the synthesis of activated porous carbon (APC). researchgate.netdntb.gov.ua In one study, researchers used a convenient one-step activation method where bacterial cellulose (B213188) served as the carbon source and potassium gluconate as the activator. researchgate.net This process yielded a porous carbon material with a unique framework, a suitable specific surface area, and a high oxygen content. researchgate.net

The resulting material demonstrated excellent properties for use as an electrode in high-performance supercapacitors. researchgate.netdntb.gov.ua The unique porous structure created through the potassium gluconate-assisted method is beneficial for electrochemical applications, contributing to high specific capacitance and stability. researchgate.net

Table 2: Electrochemical Performance of Activated Porous Carbon (APC) Synthesized with Potassium Gluconate

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Specific Capacitance | 437 F g⁻¹ | at 0.5 A g⁻¹ | researchgate.net |

| Energy Density (Symmetrical Supercapacitor) | 23.5 Wh kg⁻¹ | in 1 M Na₂SO₄ aqueous electrolyte | researchgate.net |

Data sourced from a 2023 study on potassium gluconate-assisted synthesis of biomass-derived porous carbon. researchgate.net

Based on available research, there is limited specific information regarding the direct integration of this compound in the development of polymer and composite materials. While various potassium salts are used in polymer electrolytes and composites for applications like potassium-ion batteries, specific studies detailing the use of potassium gluconate for this purpose are not prevalent in the reviewed literature.

Applications in Cement and Construction Chemistry

In the construction sector, chemical admixtures are essential for modifying the properties of cement and concrete to meet the demands of modern infrastructure projects, such as those requiring long-distance transport or application in hot climates. cdnsciencepub.com The gluconate ion, including in the form of potassium gluconate, has been identified as a highly effective retarder for cement. cdnsciencepub.comgoogle.com

This compound functions as a set retarder, prolonging the time it takes for cement paste to transition from a fluid to a rigid state. This delay is crucial for maintaining the workability of concrete, allowing more time for transportation, placement, and finishing. chemategroup.com The retardation mechanism is primarily attributed to the chemical actions of the gluconate anion.

The primary mechanisms include:

Adsorption onto Cement Particles : Gluconate molecules adsorb onto the surface of the cement particles. chemategroup.comresearchgate.net This creates a temporary physical barrier that hinders direct contact between the cement grains and water, further delaying the hydration process and prolonging the induction period before setting begins. chemategroup.comresearchgate.netnih.gov

Research has shown that the inclusion of gluconates can significantly delay the heat evolution peak associated with cement hydration, confirming a prolongation of the induction period. cdnsciencepub.com A study comparing various organic acids found that potassium gluconate, in combination with superplasticizers, was effective in reducing the loss of fluidity in calcium sulfoaluminate cement, highlighting its practical utility as a retarder. cdnsciencepub.com

| Property | Effect | Primary Mechanism |

|---|---|---|

| Setting Time | Increased (Retardation) | Chelation of Ca²⁺ ions; Adsorption on cement particles chemategroup.comresearchgate.net |

| Workability | Improved / Maintained Longer | Delayed hydration preserves fluidity chemategroup.com |

| Heat of Hydration | Peak delayed and potentially reduced | Slower rate of hydration reactions cdnsciencepub.comresearchgate.net |

While retarders are primarily used to control setting time, their impact on the final mechanical properties of the hardened concrete is a critical consideration. The use of gluconates, such as potassium gluconate, generally does not have a detrimental effect on the long-term strength of cementitious materials and can, in some cases, lead to improvements. cdnsciencepub.comresearchgate.net

Specialized Industrial Applications

The chelating properties of this compound extend its use to other industrial processes where the control of metal ions is essential for product quality and process efficiency.

In textile wet processing, including scouring, bleaching, and dyeing, the quality of the water used is paramount. sarex.com The presence of polyvalent metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺), and copper (Cu²⁺) can have numerous adverse effects. These ions can form insoluble complexes with soaps, react with dyes to cause shade changes, and catalyze the decomposition of bleaching agents like hydrogen peroxide, leading to localized fabric damage. textilelearner.netadinathauxichem.com

Potassium gluconate serves as an effective sequestering agent (or chelating agent) in these processes. solverchem.comresearchgate.net Its function is to bind with these disruptive metal ions, forming stable, soluble complexes. sarex.comtextilelearner.net This action "inactivates" the metal ions, preventing them from interfering with dyeing and finishing operations. adinathauxichem.com

Its advantages in agricultural applications include:

High Solubility and Availability : Potassium gluconate is readily soluble in water, making it ideal for application through drip irrigation and foliar sprays. ceresorganics.co.in

Efficient Plant Uptake : As an organic molecule, the gluconate carrier facilitates the rapid absorption and translocation of potassium through plant leaves and roots. lovelandagriproducts.com.au This makes it a preferred choice for correcting potassium deficiencies quickly during critical growth stages. lovelandagriproducts.com.au

Improved Nutrient Delivery : The gluconate component can act as a chelating agent for micronutrients, improving their uptake and preventing them from becoming locked up in the soil.

It is often used in specialty fertilizers for high-value horticultural crops where precise nutrient management is critical for yield and quality. lovelandagriproducts.com.au

| Feature | Benefit in Agriculture |

|---|---|

| High Water Solubility | Suitable for fertigation and foliar spray systems ceresorganics.co.in |

| Organic Gluconate Carrier | Enhances absorption and mobility of potassium within the plant lovelandagriproducts.com.au |

| Chelating Properties | Can improve the availability of other micronutrients |

| Residue-Free Nature | Clean application suitable for horticultural crops indiamart.com |

Interactions and Transformations of the Gluconate Anion in Non Human Biological and Model Systems

Biochemical Pathways of Gluconate Metabolism

The metabolism of gluconate is well-documented, particularly in microorganisms, where it serves as a carbon and energy source. ontosight.ai The pathways for its formation and subsequent breakdown involve a series of specific enzymatic reactions.

Gluconate is primarily formed through the oxidation of glucose. This conversion can occur via different enzymatic pathways depending on the organism. In many bacteria, such as Pseudomonas aeruginosa and Gluconobacter oxydans, a direct oxidative pathway exists where glucose is oxidized to gluconate in the periplasmic space by a membrane-bound glucose dehydrogenase. microbiologyresearch.orgmdpi.comnih.gov This process is highly efficient in some species, with over 80% of glucose being converted to gluconate. mdpi.com

Another significant pathway involves the enzyme glucose oxidase, which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone. rsc.orgwur.nl This lactone is then hydrolyzed, either spontaneously or by a lactonase enzyme, to yield D-gluconic acid, which exists as the gluconate anion at physiological pH. rsc.orgwur.nl This process is notably utilized by fungi like Aspergillus niger. wur.nl

In some organisms, including certain bacteria, plants, and algae, gluconate is produced as part of the "gluconate shunt," where glucose dehydrogenase oxidizes glucose to furnish gluconate. rsc.org This shunt connects to the pentose (B10789219) phosphate (B84403) pathway (PPP) after the phosphorylation of gluconate. rsc.org Studies on Bacillus megaterium have shown that during germination, the direct oxidation of glucose to gluconate is a predominant metabolic route. frontiersin.orgnih.gov

The following table summarizes the key enzymes involved in the oxidation of glucose to gluconate.

| Enzyme | Organism(s) | Pathway | Reference(s) |

| Glucose Dehydrogenase | Pseudomonas species, Gluconobacter oxydans, Bacillus megaterium | Direct Oxidation Pathway, Gluconate Shunt | microbiologyresearch.orgmdpi.comrsc.orgfrontiersin.org |

| Glucose Oxidase | Aspergillus niger | Glucose Oxidase Pathway | rsc.orgwur.nl |

Once formed, the gluconate anion can undergo several enzymatic transformations. A key step in its catabolism is phosphorylation by the enzyme gluconokinase (GntK), which converts gluconate to 6-phosphogluconate. rsc.orgnih.gov This product is a crucial intermediate that can enter central metabolic pathways like the pentose phosphate pathway (PPP) or the Entner-Doudoroff (ED) pathway. mdpi.comrsc.orgnih.gov The ED pathway, found in many bacteria, further metabolizes 6-phosphogluconate to pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.org

Alternatively, gluconate can be catabolized through a non-phosphorylative pathway. For instance, the enzyme D-gluconate dehydratase converts D-gluconate into 2-keto-3-deoxy-D-gluconate (KDG) or 2-ketogluconate. ontosight.ainih.gov In Serratia marcescens, gluconate is oxidized to 2-ketogluconate, which is then further metabolized. cdnsciencepub.com The enzymes 2-keto-D-gluconate reductase (2KGR) and 5-keto-D-gluconate reductase (5KGR) are involved in the metabolism of these keto-gluconates in organisms like Gluconobacter oxydans. nih.gov

The table below outlines the major enzymatic transformations of gluconate.

| Enzyme | Substrate | Product | Pathway | Reference(s) |

| Gluconokinase (GntK) | D-Gluconate | 6-Phosphogluconate | Pentose Phosphate Pathway, Entner-Doudoroff Pathway | mdpi.comrsc.orgnih.gov |

| D-Gluconate Dehydratase | D-Gluconate | 2-Keto-3-deoxy-D-gluconate (KDG) / 2-Ketogluconate | Non-phosphorylative Pathway | ontosight.ainih.gov |

| Gluconate Dehydrogenase (Gad) | D-Gluconate | 2-Ketogluconate | Direct Oxidation Pathway | mdpi.com |

Interactions with Biomolecules and Model Systems

The gluconate anion and its derivatives interact with various biological molecules and influence cellular processes, which has been explored in several model systems.

The transport of gluconate and its derivatives across cell membranes is a critical step for their metabolism and cellular effects. ontosight.aiontosight.ai While a specific gluconate transporter has been identified in prokaryotes, the mechanisms in eukaryotes are less clear. nih.gov

Studies on creatine (B1669601) gluconate, a compound where creatine is attached to a gluconate molecule, suggest that the gluconate moiety can enhance the absorption of creatine. sunlandnutrition.comshopbuilder.ie It is hypothesized that creatine gluconate may utilize glucose transporters for cellular entry due to the structural similarity of gluconate to glucose. nih.govfrontiersin.org Research on mouse hippocampal slices with an impaired creatine transporter showed that creatine gluconate was still able to increase intracellular creatine levels, supporting the existence of an alternative transport mechanism independent of the primary creatine transporter. nih.govfrontiersin.org

Other research has investigated the effect of gluconate on transport proteins. For instance, the substitution of chloride with gluconate in Ringer solution was found to inhibit the transport of a P-glycoprotein substrate, though this was attributed to a hydrophobic contaminant in the commercial gluconate salt rather than a direct effect of the gluconate anion itself. physiology.org In studies with synthetic anionophores, gluconate was among the larger, more hydrophilic anions that were not significantly transported, in contrast to smaller anions like chloride and bicarbonate. frontiersin.org

In model cell lines, gluconate has been shown to influence various cellular processes, particularly metabolism. A study using Bacillus megaterium QM B1551 demonstrated that the catabolism of glucose involves the gluconate pathway, and the presence of gluconate in the growth medium did not significantly alter the levels of glucose-6-phosphate and fructose-6-phosphate. frontiersin.org

In the context of cancer cell lines, gluconate has been identified as an inhibitor of the plasma membrane citrate (B86180) transporter (pmCiC). researchgate.netfrontiersin.org By blocking the uptake of extracellular citrate, gluconate can impair cancer cell metabolism, which relies on citrate for processes like fatty acid synthesis. researchgate.netfrontiersin.orgaacrjournals.org This inhibition of citrate transport by gluconate was found to be irreversible in electrophysiological experiments. frontiersin.org Furthermore, a copper(II) gluconate complex (CuGluc) has been shown to induce apoptotic and ferroptotic cell death in human liver cancer (HepG2) cells by increasing reactive oxygen species (ROS) levels and inhibiting glutathione (B108866) peroxidase 4 (GPX4) activity. researchgate.net

The development of a D-gluconate biosensor in a reconstituted cell-free system provides another example of gluconate's interaction in a model system. biorxiv.org This system utilizes the repressor protein GntR, which binds to DNA and inhibits transcription in the absence of gluconate. The addition of D-gluconate leads to the de-repression of the system, allowing for the synthesis of a fluorescent protein, demonstrating a direct molecular interaction that can be harnessed for biosensing applications. biorxiv.org

Environmental Fate and Bioremediation Studies of Gluconate Derivatives

Gluconate and its salts, such as sodium gluconate, are considered environmentally friendly due to their high biodegradability. wikipedia.organnexechem.com Studies have shown that sodium gluconate is readily biodegradable under both aerobic and anaerobic conditions. santos.com In an aerobic test, 89% of sodium gluconate biodegraded within 28 days, while under anaerobic conditions, 100% degradation was observed after 35 days. santos.com Due to its high water solubility and negligible vapor pressure, it is not expected to volatilize from water or soil. santos.com Furthermore, it has a low potential for bioaccumulation and adsorption to soil and sediment. santos.com

The biodegradability of gluconate makes it a useful tool in bioremediation. It can serve as a hydrogen donor for the reductive dechlorination of chlorinated solvents in contaminated groundwater. researchgate.netjst.go.jp In-situ bioremediation studies have demonstrated that the injection of a gluconate-based remediation agent effectively reduced levels of trichloroethene, cis-1,2-dichloroethene, and vinyl chloride to below groundwater standards. researchgate.net The use of gluconate as a hydrogen donor has been shown to establish a distinctive and effective microbial community for dechlorination. jst.go.jp

Additionally, sodium gluconate has been used as a biostimulant to enhance the bioremediation of other pollutants. For example, the addition of sodium gluconate stimulated the degradation of benzo[a]pyrene (B130552) by Pantoea dispersa MSC14, increasing the degradation rate from 24.41% to 54.85% in a significantly shorter time frame. mdpi.com This is attributed to the ability of low molecular weight organic acid anions to enhance the bioavailability of hydrocarbons for soil microorganisms. mdpi.com Gluconate can also be metabolized by various microorganisms, including those used in consortia for the bioremediation of heavy metals. mdpi.com

Biodegradation Mechanisms in Environmental Matrices

The breakdown of the gluconate anion in environmental matrices such as soil and water is primarily a biological process driven by microorganisms. researchgate.net As an organic compound, gluconate serves as a carbon and energy source for a diverse range of bacteria and fungi. researchgate.netnih.gov The process of biodegradation involves the enzymatic breakdown of the gluconate molecule into simpler compounds, ultimately leading to carbon dioxide and water under aerobic conditions. researchgate.net

Research based on data for sodium gluconate, a close analogue, has been used by environmental agencies to assess the fate of potassium gluconate. epa.gov Studies show that the gluconate salt is readily biodegradable. epa.gov In one key study following OECD Guideline 301D, sodium gluconate demonstrated greater than 60% biodegradation within 10 days in a sludge inoculum, classifying it as easily broken down. epa.gov Further investigations indicate that under anaerobic (oxygen-free) conditions, complete biodegradation can be expected after 35 days. epa.gov The metabolic pathway for gluconate in many microorganisms is expected to be similar to fundamental energy-producing pathways in other organisms, where it can be converted and enter central metabolic routes like glycolysis. patsnap.com

The persistence and movement of gluconate in the environment are also influenced by its interaction with soil and mineral particles. The primary mechanism of interaction can change with the pH of the surrounding matrix. At low pH, electrostatic interactions are dominant, while at high pH, inner-sphere complex formation becomes the main process. epa.gov

Table 1: Summary of Gluconate Biodegradation Findings

| Guideline/Condition | Test Substance | Inoculum | Duration | Result | Citation |

|---|---|---|---|---|---|

| OECD Guideline 301D | Sodium Gluconate | Sludge | 10 days | >60% biodegradation (Readily biodegradable) | epa.gov |

Role in Ecosystem Biogeochemical Cycles

The biodegradation of potassium gluconate monohydrate releases its constituent components—potassium ions (K+) and the organic gluconate anion—into the environment, where they participate in and influence key biogeochemical cycles. longdom.org These cycles involve the transport and transformation of elements between living organisms (bio-) and the Earth's geological and chemical components (-geochemical). longdom.org

Contribution to the Potassium (K) Cycle: The release of potassium ions directly contributes to the pool of available potassium in an ecosystem. Potassium is an essential macronutrient for plants and microbes, playing a critical role in functions like enzyme activation and osmotic regulation. researchgate.neteolss.net In terrestrial ecosystems, plants have a "pumping" mechanism to draw potassium from the soil, which facilitates its circulation. researchgate.net The introduction of a soluble form of potassium, such as that from potassium gluconate, can enhance the local availability of this nutrient for uptake by flora and microorganisms, thereby entering the local food web and nutrient cycling pathways. researchgate.net

Contribution to the Carbon (C) Cycle: The gluconate anion itself is a source of organic carbon. reading.ac.uk Microorganisms that biodegrade gluconate utilize its carbon skeleton to build their own biomass and to generate energy through respiration. researchgate.netnih.gov This process of decomposition is a fundamental part of the carbon cycle, transforming organic carbon into microbial biomass and respiring carbon dioxide (CO2) back into the atmosphere. reading.ac.uk The introduction of a readily biodegradable carbon source like gluconate can stimulate local microbial activity, influencing soil health and the rate of carbon turnover. reading.ac.uk

Table 2: Role of Potassium Gluconate Components in Biogeochemical Cycles

| Component | Released Form | Primary Biogeochemical Cycle | Role in Ecosystem | Citation |

|---|---|---|---|---|

| Potassium | Potassium ion (K+) | Potassium Cycle | Serves as an essential macronutrient for plants and microbes, aiding in metabolic functions. | researchgate.neteolss.net |

Advanced Analytical Methodologies for Potassium Gluconate Monohydrate Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of modern analytical chemistry, offering powerful means to separate, identify, and quantify the components of a mixture. For potassium gluconate monohydrate, both thin-layer and high-performance liquid chromatography are employed to ensure the purity and determine the assay of the substance.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic method for the qualitative analysis of this compound. It is primarily used for identification purposes, confirming that the principal spot in a sample solution corresponds to that of a reference standard. drugfuture.comdrugfuture.com

The methodology, as outlined in various pharmacopoeial monographs, involves spotting a sample solution and a standard solution of potassium gluconate onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. drugfuture.comdrugfuture.comenvironmentclearance.nic.in The plate is then developed in a chamber containing a suitable mobile phase. A commonly used developing solvent system is a mixture of alcohol, ethyl acetate, ammonium (B1175870) hydroxide (B78521), and water. drugfuture.comdrugfuture.comenvironmentclearance.nic.in After development, the plate is dried and visualized using a spray reagent, such as a solution containing ammonium molybdate (B1676688) and ceric sulfate (B86663), followed by heating. drugfuture.comdrugfuture.comenvironmentclearance.nic.in The Rf value, color, and size of the principal spot from the sample preparation must align with those of the standard preparation for the sample to meet the acceptance criteria. drugfuture.comenvironmentclearance.nic.in

Table 1: Typical TLC System Parameters for Potassium Gluconate Identification

| Parameter | Specification |

| Mode | TLC drugfuture.comenvironmentclearance.nic.in |

| Adsorbent | 0.25-mm layer of chromatographic silica gel drugfuture.comenvironmentclearance.nic.in |

| Application Volume | 5 µL drugfuture.comenvironmentclearance.nic.in |

| Standard Solution | 10 mg/mL of USP Potassium Gluconate RS drugfuture.comenvironmentclearance.nic.in |

| Sample Solution | 10 mg/mL of Potassium Gluconate drugfuture.comenvironmentclearance.nic.in |

| Developing Solvent System | Alcohol, ethyl acetate, ammonium hydroxide, and water (50:10:10:30) drugfuture.comenvironmentclearance.nic.in |

| Spray Reagent | 2.5 g of ammonium molybdate and 1.0 g of ceric sulfate in 100 mL of 2 N sulfuric acid drugfuture.comenvironmentclearance.nic.in |

| Analysis | The principal spot of the Sample solution should correspond in color, size, and Rf value to that of the Standard solution. drugfuture.comenvironmentclearance.nic.in |

High-Performance Liquid Chromatography (HPLC) for Assay

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that is suitable for the assay of potassium gluconate, offering high precision and sensitivity. sigmaaldrich.comhelixchrom.comsigmaaldrich.com While traditional compendial methods for assay have often relied on titrimetry or atomic absorption spectrophotometry, HPLC methods have been developed for the analysis of related substances and can be adapted for assay purposes. sigmaaldrich.comgoogle.com

HPLC systems provide the resolution needed to separate the gluconate anion from potential impurities. The technique is particularly valuable for quantifying the active pharmaceutical ingredient (API) and for detecting any related substances or degradation products, thereby ensuring the quality and safety of the product. sigmaaldrich.comgoogle.com An HPLC method for related substances in calcium gluconate, a closely related compound, has been detailed, demonstrating the utility of this technique in the analysis of gluconate salts. google.com For potassium gluconate, a certified reference material is available for use in HPLC analysis. sigmaaldrich.com

Titrimetric and Spectrophotometric Quantification Methods

Titrimetric and spectrophotometric methods are classical yet reliable analytical techniques that continue to be widely used for the quantification of this compound. These methods are often cited in pharmacopoeial monographs for assay and the determination of potassium content.

Acid-Base Titration for Assay

An acid-base titration in a non-aqueous medium is a common method for the assay of potassium gluconate. thermofisher.comfao.org This technique involves dissolving a precisely weighed sample of potassium gluconate in a suitable solvent, such as glacial acetic acid, sometimes with gentle heating to ensure complete dissolution. fao.org

The resulting solution is then titrated with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. fao.org An indicator, such as quinaldine (B1664567) red, is used to visually determine the endpoint of the titration, which is signaled by a distinct color change. fao.org Each milliliter of the titrant is equivalent to a specific amount of potassium gluconate, allowing for the calculation of the percentage of C₆H₁₁KO₇ in the sample. fao.org

Table 2: Parameters for Acid-Base Titration of Potassium Gluconate

| Parameter | Specification |

| Sample Size | Approximately 175 mg, accurately weighed fao.org |

| Solvent | 75 mL of glacial acetic acid fao.org |

| Titrant | 0.1 N perchloric acid in glacial acetic acid fao.org |

| Indicator | Quinaldine red TS fao.org |

| Endpoint | Colorless fao.org |

| Equivalency | Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇ fao.org |

Atomic Absorption Spectrophotometry for Potassium Content

Atomic Absorption Spectrophotometry (AAS) is a highly specific and sensitive instrumental method used to determine the potassium content in potassium gluconate. fao.orguspbpep.compharmacopeia.cn The principle of AAS involves measuring the absorption of light by free atoms in a gaseous state.

To perform the analysis, a sample of potassium gluconate is accurately weighed and dissolved in water to create an assay preparation. uspbpep.compharmacopeia.cn Standard preparations containing known concentrations of potassium are also prepared. uspbpep.compharmacopeia.cn These solutions are then aspirated into a flame (typically an air-acetylene flame), which atomizes the sample. uspbpep.compharmacopeia.cndrugfuture.com A hollow-cathode lamp specific for potassium emits light at a characteristic wavelength (766.5 nm), which is passed through the flame. uspbpep.compharmacopeia.cndrugfuture.com The instrument measures the amount of light absorbed by the potassium atoms in the flame, which is proportional to the concentration of potassium in the sample. uspbpep.compharmacopeia.cn By comparing the absorbance of the sample solution to a calibration curve generated from the standard solutions, the concentration of potassium in the assay preparation can be accurately determined. uspbpep.compharmacopeia.cn

Table 3: Instrumental Conditions for AAS Determination of Potassium

| Parameter | Specification |

| Mode | Atomic absorption spectrophotometry environmentclearance.nic.in |

| Analytical Wavelength | 766.5 nm environmentclearance.nic.inuspbpep.compharmacopeia.cn |

| Lamp | Potassium hollow-cathode environmentclearance.nic.inuspbpep.compharmacopeia.cn |

| Flame | Air–acetylene uspbpep.compharmacopeia.cndrugfuture.com |

| Blank | Water uspbpep.compharmacopeia.cndrugfuture.com |

| Analysis | The absorbance of the sample solution is compared to a calibration curve generated from standard solutions to determine the potassium concentration. uspbpep.compharmacopeia.cn |

Reference Standards and Pharmacopoeial Monograph Compliance in Research

In the scientific and industrial characterization of this compound, adherence to pharmacopoeial monographs and the use of certified reference standards are paramount. Pharmacopoeias such as the United States Pharmacopeia (USP) provide detailed monographs for potassium gluconate, which specify the required analytical procedures and acceptance criteria for identification, assay, purity, and other quality attributes. drugfuture.comuspbpep.compharmacopeia.cn

The use of a USP Potassium Gluconate Reference Standard (RS) is mandated for many of these tests, including TLC for identification and as a calibrator in quantitative analyses. drugfuture.comuspbpep.comsigmaaldrich.com These reference standards are highly characterized materials with established purity, ensuring the accuracy and consistency of analytical results across different laboratories and manufacturing sites. sigmaaldrich.com Compliance with the monograph ensures that the potassium gluconate meets the necessary standards for its intended use. Research and development activities also rely on these standards to validate new analytical methods or to characterize new formulations containing potassium gluconate.

Utilization of Certified Reference Materials

Certified Reference Materials (CRMs) are indispensable tools in the analytical laboratory for method validation, verification, and ensuring the traceability of measurement results. researchgate.net These materials are of high purity and are accompanied by a certificate that specifies the property values and their associated uncertainties, established through metrologically valid procedures. sigmaaldrich.comsigmaaldrich.com For potassium gluconate, CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and reliability for use in various analytical applications. sigmaaldrich.com

The primary applications of potassium gluconate CRMs in its characterization include:

Method Validation: CRMs are fundamental in validating analytical methods by assessing critical parameters such as accuracy, precision, linearity, and specificity. redalyc.org For instance, in the development of a new analytical method, a CRM of potassium gluconate can be used as the standard against which the method's performance is measured.

Instrument Calibration: While not their primary use, CRMs can be employed in the calibration of analytical instruments to ensure the accuracy of measurements.

Quality Control: In routine analysis, CRMs serve as quality control samples to monitor the performance of analytical methods over time. This helps in identifying any deviations or drifts in the analytical system.

Traceability: The use of CRMs provides a direct link to national and international standards, ensuring the metrological traceability of the measurement results. researchgate.net Many commercially available potassium gluconate CRMs are traceable to primary standards from pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). sigmaaldrich.com

A practical example of CRM utilization is in the quantification of potassium in a sample. A CRM of known potassium concentration is analyzed alongside the test sample. The accuracy of the result for the CRM provides confidence in the accuracy of the result for the unknown sample. redalyc.org

Adherence to USP and other Pharmacopoeial Standards

The United States Pharmacopeia (USP) provides a comprehensive monograph for potassium gluconate, detailing the analytical procedures and acceptance criteria for its quality control. Adherence to these standards is crucial for manufacturers to ensure their product meets the required specifications for identity, strength, quality, and purity. The USP monograph for potassium gluconate specifies that it can be either anhydrous or contain one molecule of water of hydration (monohydrate).

Key analytical tests outlined in the USP monograph for potassium gluconate include:

Identification: A combination of tests is used to confirm the identity of the substance. These include:

Infrared (IR) Absorption: The IR spectrum of the sample should match that of the USP Potassium Gluconate Reference Standard (RS).

Flame Test for Potassium: The sample should impart a characteristic violet color to a nonluminous flame.

Test for Gluconate: A positive identification test for the gluconate anion.

Assay: The potency of potassium gluconate is determined by measuring the potassium content. The USP has been modernizing its monographs, and while traditional methods like flame photometry and atomic absorption spectroscopy (AAS) have been used, ion chromatography (IC) is now included as a suitable alternative for potassium quantification. metrohm.com IC offers the advantage of simultaneously determining multiple cationic impurities. metrohm.com

Impurities: The monograph sets limits for various impurities, including:

Loss on Drying: This test determines the amount of water and other volatile substances. For the monohydrate form, the loss on drying is typically between 6.0% and 7.5%.

Heavy Metals: A limit is set for the presence of heavy metals.

Reducing Substances: This test controls the level of reducing sugars and other reducing impurities.

Detailed Research Findings in Analytical Method Development

Recent research has focused on developing and validating advanced, stability-indicating analytical methods for potassium gluconate. One such study developed an HPLC method using a Corona detector for a potassium gluconate gel formulation. This method demonstrated the ability to separate the active ingredient from its degradation products under various stress conditions, a critical aspect of stability testing. aphp.fr

The following tables present data from this research, illustrating the validation of the analytical method.

Table 1: Forced Degradation Studies of Potassium Gluconate

| Stress Condition | % Potassium Gluconate Remaining | Sum of Impurities (%) | Number of Impurities |

| 54°C | 96.54 | 9.08 | 5 |

| 84°C | 88.67 | 16.28 | 5 |

| Photodegradation | 91.31 | 4.52 | 4 |

| Acid Hydrolysis (HCl) | 85.94 | Not conclusive | 4 |

| Base Hydrolysis (NaOH) | 92.89 | Not conclusive | 4 |

| Oxidative (Cu2+) | 89.81 | 4.08 | 6 |

| Oxidative (Fe2+) | 88.12 | 5.42 | 5 |

| Oxidative (H2O2) | 91.90 | 5.90 | 4 |

| Oxidative (MMPP) | 36.92 | 81.98 | Not specified |

| Data adapted from a study on a potassium gluconate gel formulation. aphp.fr |

Table 2: Validation Parameters of a Stability-Indicating HPLC Method

| Parameter | Result | ICH Recommendation |

| Retention factor (k) of gluconate | 6.6 | 2 < k < 10 |

| Limit of Detection (LOD) | 2 µg/mL | - |

| Limit of Quantification (LOQ) | 8 µg/mL | Enables detection of impurity at 0.05% of gluconate |

| Resolution (Rs) between major impurities | ≥ 1.09 | Rs > 1.0 |

| Data adapted from a stability-indicating HPLC method development study. aphp.fr |

Q & A

Basic: What analytical methods are recommended for verifying the purity and structural identity of potassium gluconate monohydrate in laboratory settings?

Methodological Answer:

- Purity Testing : Use gravimetric analysis for loss on drying (LOD) to distinguish between anhydrous and monohydrate forms. For monohydrate, LOD should fall within 6–7.5% under vacuum at 105°C .

- Structural Identification : Employ X-ray powder diffraction (XRPD) to confirm crystalline structure. Cross-reference peaks with the Cambridge Structural Database (CSD) or validated crystallographic data .

- Potassium/Gluconate Verification : Conduct flame photometry or ion-selective electrodes for potassium quantification. For gluconate, use Fourier-transform infrared spectroscopy (FTIR) to detect characteristic carboxylate (C=O) and hydroxyl (O-H) stretches .

Basic: How can researchers validate the stoichiometric composition of this compound during synthesis?

Methodological Answer:

- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) for potassium quantification and compare with theoretical values (e.g., 15.9% K in anhydrous form).

- Thermogravimetric Analysis (TGA) : Monitor mass loss during heating. Monohydrate should exhibit a 4–5% mass loss at ~120°C (water release) and further decomposition above 180°C .

- Nuclear Magnetic Resonance (NMR) : Perform NMR to confirm gluconate backbone integrity, with expected peaks for carbons in the sugar moiety .

Advanced: How should researchers address contradictory thermal decomposition data for this compound in different studies?

Methodological Answer:

- Controlled Replication : Standardize heating rates (e.g., 10°C/min in TGA) and atmospheric conditions (e.g., N vs. air) to isolate variables. For example, oxidative environments may shift exothermic peaks (e.g., 570°C in air for calcium gluconate ).

- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) with TGA to distinguish endothermic (dehydration) and exothermic (combustion) events. Use evolved gas analysis (EGA) to identify volatile byproducts .

- Statistical Modeling : Apply survival analysis (e.g., Weibull distribution) to threshold data, as demonstrated in calcium gluconate studies, to quantify uncertainty in decomposition parameters .

Advanced: What experimental design considerations are critical for studying the solubility of this compound in aqueous systems?

Methodological Answer:

- Solubility Modeling : Use the modified Apelblat equation (e.g., ) to correlate solubility with temperature. Validate with triplicate measurements at controlled pH (5–7) and ionic strength .

- Phase Transformation Monitoring : Employ in-situ Raman spectroscopy to detect metastable phases during dissolution. For example, calcium gluconate monohydrate can transform to anhydrous forms under supersaturation .

- Data Interpretation : Address discrepancies by comparing with structurally analogous compounds (e.g., calcium gluconate) and adjusting for cation-specific hydration effects .

Advanced: How can researchers resolve inconsistencies between potassium quantification methods (e.g., blood gas analyzers vs. dry chemistry)?

Methodological Answer:

- Cross-Validation Protocol : Analyze identical samples using both methods and apply Bland-Altman plots to assess bias and limits of agreement. For example, discrepancies in glucose oxidase-based assays may arise from interferents in complex matrices .

- Standard Additions : Spike samples with known potassium concentrations to evaluate recovery rates (target: 95–105%).

- Methodological Adjustments : For electrochemical methods (e.g., ion-selective electrodes), calibrate using matrix-matched standards to account for ionic strength variations .

Advanced: What strategies are effective for optimizing formulations containing this compound in solid dosage forms?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like excipient ratio (e.g., microcrystalline cellulose) and compression force. For example, a central composite design was applied in bosentan monohydrate tablet optimization .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., gluconic acid oxidation).

- Dissolution Profiling : Use USP Apparatus II (paddle) at 50 rpm in simulated gastric fluid (pH 1.2) to assess release kinetics. Compare with pharmacopeial standards (e.g., ≥80% dissolved in 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.